(3-Octylthiophen-2-yl)magnesium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

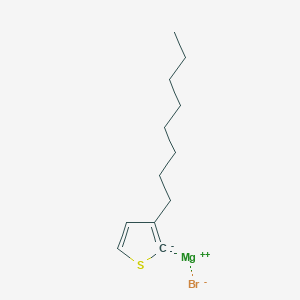

(3-Octylthiophen-2-yl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C12H19BrMgS and is often used in various chemical reactions to introduce the (3-octylthiophen-2-yl) group into other molecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Octylthiophen-2-yl)magnesium bromide typically involves the reaction of 3-octylthiophene with magnesium in the presence of a bromine source. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but may involve larger reactors and more controlled conditions to ensure the purity and yield of the product. The use of automated systems for the addition of reagents and the control of reaction parameters is common in industrial settings .

化学反応の分析

Types of Reactions: (3-Octylthiophen-2-yl)magnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, particularly with halides and other leaving groups .

Common Reagents and Conditions:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) under anhydrous conditions to form alcohols.

Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

Major Products Formed:

Alcohols: From the reaction with aldehydes and ketones.

Alkanes: From the reaction with alkyl halides.

科学的研究の応用

Organic Synthesis

Building Block for Oligothiophenes

(3-Octylthiophen-2-yl)magnesium bromide serves as a crucial intermediate in the synthesis of oligothiophenes, which are essential in organic electronics due to their electronic properties. The compound can be utilized in Kumada coupling reactions to form larger conjugated systems, such as terthiophenes and other oligomers. For instance, it has been successfully used to synthesize 4,4''-dioctyl-2,2':5',2''-terthiophene through a series of reactions including bromination and subsequent coupling with 2,5-dibromothiophene .

Versatile Reactivity

The compound's reactivity allows it to participate in various coupling reactions, including Suzuki and Stille couplings. These reactions are pivotal for creating complex organic molecules that exhibit desirable electronic and optical properties. The ability to form stable carbon-carbon bonds makes this compound a valuable reagent in synthetic organic chemistry .

Applications in Organic Electronics

Organic Photovoltaics (OPVs)

One of the most promising applications of this compound is in the development of organic photovoltaic cells. The compound is used to synthesize electron donor materials that enhance light absorption and charge transport properties in OPVs. Research indicates that oligomers derived from this Grignard reagent exhibit low optical band gaps (1.6-2 eV), which are favorable for efficient solar energy conversion .

Organic Light Emitting Diodes (OLEDs)

In addition to photovoltaics, this compound has been employed in the fabrication of organic light-emitting diodes. Its derivatives can be integrated into the emissive layers of OLEDs, contributing to improved stability and efficiency of light emission . The synthesis of novel thiophene-based polymers using this compound has led to advancements in OLED technology.

Case Study 1: Synthesis of Terthiophenes

A study demonstrated the successful synthesis of 4,4''-dioctyl-2,2':5',2''-terthiophene using this compound as a key reagent. The process involved multiple steps: starting from 3-octylthiophene, the compound was brominated and then reacted with 2,5-dibromothiophene via Kumada coupling. This method yielded high purity products suitable for electronic applications .

Case Study 2: Development of OPV Materials

Research focusing on the use of this compound in OPVs highlighted its role in synthesizing donor materials that significantly improved charge separation and transport within solar cells. The synthesized oligomers displayed enhanced light absorption characteristics and stability under operational conditions .

作用機序

The mechanism of action of (3-Octylthiophen-2-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The magnesium bromide moiety stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product .

類似化合物との比較

- (3-Hexylthiophen-2-yl)magnesium bromide

- (3-Decylthiophen-2-yl)magnesium bromide

- (3-Butylthiophen-2-yl)magnesium bromide

Comparison: (3-Octylthiophen-2-yl)magnesium bromide is unique due to its specific alkyl chain length, which can influence the solubility, reactivity, and the properties of the final product. Compared to its shorter or longer alkyl chain analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .

生物活性

(3-Octylthiophen-2-yl)magnesium bromide is a Grignard reagent that has garnered attention in organic synthesis and materials science. Its unique structure, characterized by a thiophene ring, allows for various biological activities, particularly in the context of drug development and materials chemistry. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Chemical Formula: C11H15BrMgS

- CAS Number: 216772-33-7

- Molecular Weight: 289.66 g/mol

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The thiophene moiety can enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively. This interaction can lead to modulation of enzyme activity and receptor signaling pathways, which is crucial for its potential therapeutic applications.

Biological Activity Overview

-

Antimicrobial Activity:

- Studies have indicated that thiophene derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds similar to this compound have shown effectiveness against bacteria and fungi due to their ability to disrupt cell membrane integrity.

-

Anticancer Potential:

- Research has demonstrated that thiophene-based compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

-

Neuroprotective Effects:

- Some studies suggest that derivatives of thiophene may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial activity of various thiophene derivatives, this compound was evaluated for its efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with an IC50 value in the low micromolar range, indicating strong potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, with IC50 values ranging from 5 to 15 µM across different cell lines . The study highlighted the compound's ability to induce mitochondrial dysfunction and activate caspase pathways.

Research Findings

特性

IUPAC Name |

magnesium;3-octyl-2H-thiophen-2-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19S.BrH.Mg/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;/h9-10H,2-8H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDAVIVBEMDHQC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=[C-]SC=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrMgS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。